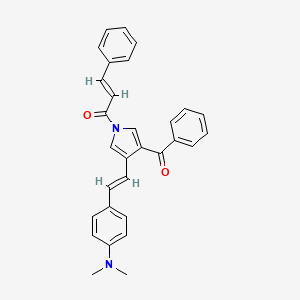
Ac-Ala-Met-Val-Gly-aThr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Ala-Met-Val-Gly-aThr-OH is a synthetic peptide composed of the amino acids alanine, methionine, valine, glycine, and threonine. Peptides like this one are important in various biological processes and have applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as Ac-Ala-Met-Val-Gly-aThr-OH typically involves the stepwise addition of amino acids to a growing peptide chain. This process is known as solid-phase peptide synthesis (SPPS). The amino acids are protected at their reactive sites to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is often automated using peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH are used as model compounds in the study of peptide chemistry, including peptide bond formation and stability.
Biology
In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have therapeutic applications, including as drugs for treating diseases such as cancer, diabetes, and infectious diseases. They can also be used as vaccines and diagnostic agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes for various applications.
Mécanisme D'action
The mechanism of action of peptides like Ac-Ala-Met-Val-Gly-aThr-OH depends on their specific sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Ala-Met-Val-Gly-Thr-OH: Similar sequence but without the acetylated threonine.
Ac-Ala-Met-Val-Gly-Ser-OH: Similar sequence but with serine instead of threonine.
Ac-Ala-Met-Val-Gly-Cys-OH: Similar sequence but with cysteine instead of threonine.
Uniqueness
The presence of acetylated threonine (aThr) in Ac-Ala-Met-Val-Gly-aThr-OH can confer unique properties, such as increased stability or altered biological activity, compared to similar peptides without this modification.
Propriétés
Formule moléculaire |
C21H37N5O8S |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |
Clé InChI |
FCYFWPQIBYAJQT-FGBNXSKPSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
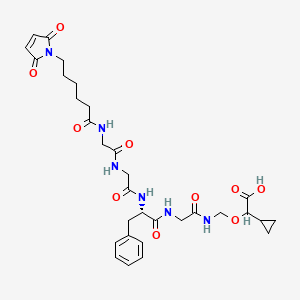

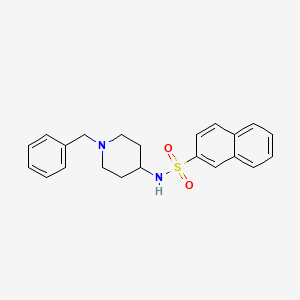
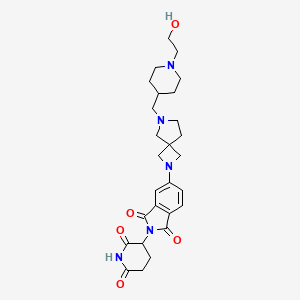


![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
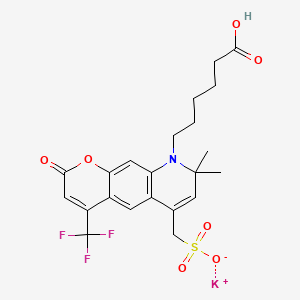

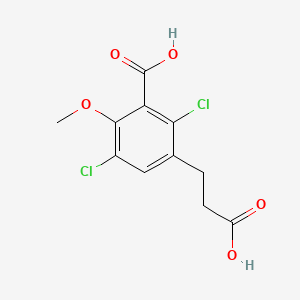
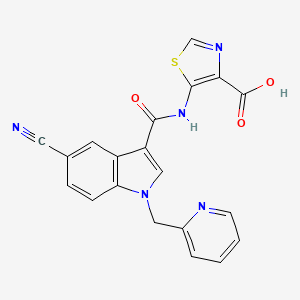
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)
